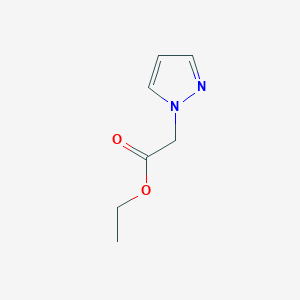

Ethyl 2-(1H-pyrazol-1-yl)acetate

描述

Significance of Pyrazole (B372694) Derivatives in Contemporary Chemistry

Pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms, serves as a foundational structure in numerous areas of chemical science. nih.govwikipedia.org The versatility of the pyrazole ring has led to its classification as a "privileged scaffold" in medicinal chemistry, signifying its recurring presence in biologically active compounds. nih.gov The inherent chemical properties of pyrazoles, including their aromaticity and ability to participate in various chemical reactions, make them attractive building blocks for the synthesis of complex molecules. nih.govmdpi.com

The applications of pyrazole derivatives are extensive and diverse, spanning medicinal chemistry, agrochemicals, and materials science. nih.govbenthamscience.com In the realm of medicine, pyrazole-containing compounds have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. nih.govbenthamscience.comnih.gov The well-known anti-inflammatory drug celecoxib, which features a pyrazole core, stands as a prominent example of their therapeutic relevance. wikipedia.org Beyond medicine, pyrazole derivatives are integral to the development of fungicides and herbicides in agriculture. nih.gov Furthermore, their unique photophysical properties have led to their use in materials science as luminescent and fluorescent agents, with applications in organic light-emitting diodes (OLEDs) and other electronic devices. nih.gov

The synthesis of pyrazole derivatives has been a subject of intense research, with numerous methods developed to construct and functionalize the pyrazole ring. mdpi.comnih.gov Classical methods often involve the condensation of 1,3-dicarbonyl compounds with hydrazines, a reaction known as the Knorr pyrazole synthesis. wikipedia.org Modern synthetic strategies have expanded to include multicomponent reactions, 1,3-dipolar cycloadditions, and metal-catalyzed cross-coupling reactions, offering greater efficiency and control over the final molecular architecture. mdpi.comnih.gov

Academic Relevance of Ethyl 2-(1H-pyrazol-1-yl)acetate as a Fundamental Building Block

Within the broad family of pyrazole derivatives, this compound holds a position of significant academic interest due to its role as a versatile and fundamental building block in organic synthesis. semanticscholar.org This compound, an ester derivative of pyrazole, provides a readily accessible scaffold that can be chemically manipulated to generate a wide array of more complex molecules. Its structure incorporates both the reactive pyrazole ring and an ester functional group, opening avenues for diverse chemical transformations.

The synthesis of this compound is typically achieved through the reaction of pyrazole with ethyl chloroacetate (B1199739) in the presence of a base. This straightforward N-alkylation reaction provides efficient access to the target molecule. Once synthesized, this compound can undergo a variety of chemical reactions. The ester group can be hydrolyzed to the corresponding carboxylic acid, 2-(1H-pyrazol-1-yl)acetic acid, or can react with various nucleophiles. uni.lu The pyrazole ring itself can be subjected to substitution reactions, allowing for the introduction of additional functional groups.

The utility of this compound as a synthetic intermediate is highlighted by its use in the preparation of more complex heterocyclic systems. For instance, it serves as a precursor for the synthesis of various biologically active molecules, including potential antimicrobial and anticancer agents. nih.gov The ability to modify both the pyrazole and acetate (B1210297) portions of the molecule allows for the systematic exploration of structure-activity relationships, a key aspect of drug discovery and materials science research.

Table 1: Chemical Properties of Key Compounds

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) |

| Pyrazole | C3H4N2 | 68.079 |

| This compound | C7H10N2O2 | 154.17 |

| Ethyl chloroacetate | C4H7ClO2 | 122.55 |

| 2-(1H-pyrazol-1-yl)acetic acid | C5H6N2O2 | 126.11 |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

ethyl 2-pyrazol-1-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-2-11-7(10)6-9-5-3-4-8-9/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEHJVNBWAGPXSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40404028 | |

| Record name | Ethyl (1H-pyrazol-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10199-61-8 | |

| Record name | Ethyl 1H-pyrazole-1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10199-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (1H-pyrazol-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies for Ethyl 2 1h Pyrazol 1 Yl Acetate and Its Structural Analogues

Conventional Synthetic Routes and Reaction Optimizations

The most traditional and widely employed method for synthesizing Ethyl 2-(1H-pyrazol-1-yl)acetate involves the direct N-alkylation of pyrazole (B372694) using a suitable ethyl acetate (B1210297) derivative.

N-Alkylation Approaches via Halogenated Acetates

The standard synthesis of this compound is accomplished through the nucleophilic substitution reaction of 1H-pyrazole with an ethyl haloacetate, such as ethyl bromoacetate (B1195939) or ethyl chloroacetate (B1199739). nih.gov In this reaction, the pyrazole anion, generated in situ, acts as a nucleophile and attacks the electrophilic α-carbon of the ethyl haloacetate, displacing the halide to form the desired N-substituted product. This method is a direct and efficient way to introduce the ethyl acetate moiety onto the pyrazole nitrogen.

The general reaction is as follows: 1H-Pyrazole + X-CH₂COOC₂H₅ → this compound + HX (where X = Cl, Br)

This approach has been successfully used for various pyrazole derivatives. For instance, the N-alkylation of 2,3,3'-trimethyl-5,5'-bipyrazole with ethyl bromoacetate has been reported to produce the corresponding ethyl acetate derivative. researchgate.net Similarly, 5-(3-chlorophenyl)-1-phenyl-1H-pyrazol-3-ol reacts with ethyl 2-bromoacetate to yield Ethyl 2-{[5-(3-chlorophenyl)-1-phenyl-1H-pyrazol-3-yl]oxy}acetate. nih.gov

Reaction Conditions and Catalytic Considerations

The success of the N-alkylation of pyrazole with halogenated acetates is highly dependent on the reaction conditions. A crucial component is the use of a base to deprotonate the pyrazole, thereby generating the more nucleophilic pyrazolide anion. Common bases include inorganic salts like potassium carbonate and strong organic bases such as potassium tert-butoxide. researchgate.net

The choice of solvent also plays a significant role. Solvents such as acetonitrile, dimethylformamide (DMF), and acetone (B3395972) are frequently used. The reaction is typically carried out under reflux conditions, with temperatures ranging from 80-90°C for several hours to ensure completion. In some protocols, phase transfer catalysis (PTC) conditions have been employed to facilitate the reaction between the pyrazole salt and the alkylating agent, particularly when dealing with different phases. imist.ma

Table 1: Conventional N-Alkylation Reaction Conditions

| Alkylating Agent | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Ethyl bromoacetate | Potassium carbonate | Acetonitrile | 80–90°C | 82–92% | |

| Ethyl chloroacetate | Potassium carbonate | Acetone | 80°C | 72% | |

| Ethyl bromoacetate | Potassium tert-butoxide | THF | Not specified | Not specified | researchgate.net |

Advanced Synthetic Strategies for Pyrazole N-Substitution

To overcome the limitations of conventional methods, such as the use of strong bases or high temperatures, advanced synthetic strategies have been developed. These methods offer milder conditions, improved selectivity, and access to a broader range of structural analogues.

Brønsted Acid-Catalyzed N-Alkylation with Trichloroacetimidates

A novel approach for the N-alkylation of pyrazoles utilizes trichloroacetimidate (B1259523) electrophiles in the presence of a Brønsted acid catalyst. mdpi.comsemanticscholar.org This method avoids the need for basic conditions traditionally required to deprotonate the pyrazole. Camphorsulfonic acid (CSA) has been identified as an effective catalyst for this transformation. semanticscholar.org The reaction proceeds by activating the trichloroacetimidate with the Brønsted acid, making it a potent electrophile for the pyrazole nucleophile. This strategy has been successfully applied to synthesize a variety of N-alkyl pyrazoles, including those with benzylic and phenethyl groups, in moderate to good yields. mdpi.com

Optimization studies revealed that using 0.2 equivalents of CSA in 1,2-dichloroethane (B1671644) (DCE) at room temperature for 4 hours provides optimal results. mdpi.comsemanticscholar.org This methodology represents a valuable alternative to base-mediated alkylations, especially for substrates sensitive to harsh conditions. semanticscholar.org

Table 2: Optimization of Brønsted Acid-Catalyzed Pyrazole N-Alkylation

| Catalyst (20 mol%) | Solvent | Time (h) | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|

| None | DCE | 24 | Reflux | Trace | semanticscholar.org |

| CSA | DCE | 4 | Room Temp | 77 | mdpi.comsemanticscholar.org |

| Tf₂NH | DCE | 24 | Room Temp | 40 | semanticscholar.org |

| p-TsOH | DCE | 24 | Room Temp | 35 | semanticscholar.org |

| CSA | Toluene | 24 | Room Temp | 56 | semanticscholar.org |

| CSA | CH₃CN | 24 | Room Temp | 55 | semanticscholar.org |

Metal-Free Organic Synthesis Pathways

The development of metal-free synthesis pathways is a significant goal in modern organic chemistry to enhance the sustainability of chemical processes. For pyrazole N-alkylation, several metal-free alternatives exist. The aforementioned Brønsted acid-catalyzed reaction is one such example. researchgate.net Another approach involves the Michael addition of pyrazoles to α,β-unsaturated carbonyl compounds, which can proceed without a catalyst to afford N-alkylated pyrazoles. nih.gov

Furthermore, solvent-free conditions using microwave irradiation in the presence of sodium hydrogen carbonate have been reported as a highly efficient method for N-alkylating pyrazoles, providing good yields and avoiding side reactions. researchgate.net These methods highlight a shift towards more environmentally benign synthetic protocols that avoid the use of transition metal catalysts. researchgate.net

Computational Insights into Reaction Mechanisms and Regioselectivity for N-Alkylation

Computational chemistry provides powerful tools to understand and predict the outcomes of chemical reactions. For the N-alkylation of unsymmetrical pyrazoles, a key challenge is controlling the regioselectivity, as the reaction can occur at either of the two nitrogen atoms.

Density Functional Theory (DFT) calculations have been employed to rationalize the observed regioselectivity in the N-alkylation of 3-substituted pyrazoles under basic conditions. researchgate.net These studies can help in understanding the factors that govern the reaction outcome. In the Brønsted acid-catalyzed alkylation with trichloroacetimidates, it has been observed that steric effects primarily control which regioisomer is the major product when using unsymmetrical pyrazoles. mdpi.comsemanticscholar.org Larger substituents on the pyrazole ring tend to direct the incoming electrophile to the less sterically hindered nitrogen atom. mdpi.com

In the context of enzymatic N-alkylation, computational enzyme design tools have been instrumental in engineering methyltransferases to achieve unprecedented regioselectivity (>99%) for pyrazole alkylation, demonstrating the predictive power of computational approaches in developing highly selective catalytic systems. nih.govnih.gov

Green Chemistry Approaches in Pyrazole Ester Synthesis

Green chemistry principles have been instrumental in revolutionizing the synthesis of pyrazole esters and their analogues. By prioritizing atom economy, energy efficiency, and the reduction of hazardous byproducts, these methodologies offer sustainable alternatives to traditional synthetic protocols.

The combination of solvent-free reaction conditions and microwave (MW) irradiation represents a significant advancement in green organic synthesis. mdpi.comnih.gov This dual approach addresses key green chemistry goals by eliminating hazardous organic solvents and dramatically reducing reaction times, often leading to improved yields and cleaner product profiles. researchgate.netbenthamdirect.com

Microwave-assisted synthesis utilizes the efficient heating of polar molecules through the direct interaction of the substrate with the electromagnetic field, resulting in rapid temperature increases and enhanced reaction rates. rsc.orgresearchgate.net This technique has been successfully applied to the synthesis of various pyrazole derivatives. For instance, a solvent-free, microwave-assisted method for the ring-opening of phenyl glycidyl (B131873) ether with pyrazoles has been described, generating adducts in good yields within minutes. mdpi.com In one specific example, reacting pyrazole with phenyl glycidyl ether at 120 °C for just one minute under microwave irradiation yielded 1-phenoxy-3-(1H-pyrazol-1-yl)propan-2-ol with a 73% yield. mdpi.com

Solvent-free conditions, often referred to as solid-phase synthesis, further enhance the environmental credentials of a reaction. tandfonline.comtandfonline.com By grinding or heating solid reactants together, sometimes with a solid support or catalyst, the need for solvent recovery and disposal is eliminated. benthamdirect.com For example, the synthesis of pyrazolo[3,4-b]quinolines and pyrazolo[3,4-c]pyrazoles has been achieved under solvent-free microwave conditions using p-toluenesulfonic acid (p-TsOH) as a catalyst, highlighting the speed and efficiency of this method. researchgate.net Similarly, the synthesis of 1-(1,3-diphenyl-1H-pyrazol-4-yl)-3-(2-hydroxysubstituted phenyl) propane-1,3-dione derivatives was accomplished using K2CO3 as a solid support under solvent-free microwave irradiation, providing higher yields in less time compared to conventional heating methods. benthamdirect.com

The synergy between microwave activation and solvent-free conditions provides a powerful tool for the efficient and environmentally benign synthesis of pyrazole esters and their structural analogues. researchgate.net

Table 1: Examples of Solvent-Free and Microwave-Assisted Pyrazole Synthesis

| Reactants | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|

| Pyrazole, Phenyl glycidyl ether | Solvent-free, MW, 120°C, 1 min | 1-Phenoxy-3-(1H-pyrazol-1-yl)propan-2-ol | 73% | mdpi.com |

| β-chlorovinylaldehydes, Hydrazine (B178648) hydrate (B1144303)/Phenylhydrazine (B124118) | Solvent-free, MW, p-TsOH catalyst | Pyrazolo[3,4-b]quinolines/Pyrazolo[3,4-c]pyrazoles | 78-97% | researchgate.net |

| 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones, Hydrazines | Solvent-free, MW | 4,5-dihydro-1H-pyrazoles and Pyrazoles | Improved yields and shorter times vs conventional | researchgate.net |

| Isocyanides, Dialkyl acetylenedicarboxylates, 1,2-Dibenzoylhydrazines | Solvent-free, Tetrabutylammonium bromide (TBAB), Room Temp | Functionalized Pyrazoles | 75-86% | tandfonline.com |

Multicomponent reactions (MCRs), which involve the one-pot combination of three or more starting materials to form a complex product, are highly valued in green chemistry for their atom economy and operational simplicity. acs.org When conducted in water, an environmentally benign and non-flammable solvent, the green credentials of MCRs are further enhanced. longdom.orgthieme-connect.com Water's unique properties, such as its high polarity and ability to form hydrogen bonds, can activate substrates and accelerate reaction rates. acs.org

The synthesis of diverse pyrazole derivatives has been successfully achieved through MCRs in aqueous media. mdpi.com For instance, polyfunctionally substituted pyrazoles have been synthesized via a three-component reaction of enaminones, benzaldehyde, and hydrazine dihydrochloride (B599025) in water, using a catalytic amount of ammonium (B1175870) acetate. longdom.orgpreprints.org This approach is noted for its simple procedure and cost-effectiveness. longdom.org

Four-component reactions in water have also been developed for the synthesis of more complex, fused pyrazole systems like pyrano[2,3-c]pyrazoles. mdpi.comnih.gov A notable example involves the reaction of aromatic aldehydes, malononitrile (B47326), a β-ketoester such as ethyl acetoacetate, and hydrazine hydrate. mdpi.com These reactions can proceed efficiently at room temperature, often facilitated by a small amount of an organocatalyst like piperidine, to yield products in high yields within minutes. mdpi.com The use of ultrasound irradiation can further accelerate these aqueous MCRs, sometimes even allowing them to proceed without a catalyst. nih.gov

Table 2: Multicomponent Synthesis of Pyrazole Derivatives in Aqueous Media

| Components | Catalyst/Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|

| Enaminones, Benzaldehyde, Hydrazine dihydrochloride | Ammonium acetate, Water, Reflux | 1-H-pyrazole derivatives | Good | longdom.org |

| Aromatic aldehydes, Malononitrile, Ethyl acetoacetate, Hydrazine hydrate | Piperidine (5 mol%), Water, Room Temp, 20 min | Pyrano[2,3-c]pyrazole derivatives | 85-93% | mdpi.com |

| Phenyl hydrazines, Aldehydes, Malononitrile | Sodium p-toluene sulfonate (NaPTS), Aqueous medium, 5 min | 5-aminopyrazole-4-carbonitrile | Good to Excellent | rsc.org |

| Ethyl acetoacetate, Hydrazines, Imidazole (B134444) (catalyst) | Water | Pyrazole compounds | Not specified | acs.org |

| Aryl aldehydes, Malononitrile, β-ketoesters, Hydrazine hydrate | Sodium gluconate, Water | Dihydropyrano[2,3-c]pyrazoles | Good to Excellent | rsc.org |

The development and application of environmentally benign catalysts are central to green synthetic chemistry. For pyrazole ester synthesis, a wide array of such catalysts have been explored, ranging from heterogeneous solid catalysts that are easily separated and recycled, to biodegradable organocatalysts and highly efficient biocatalysts. nih.govnih.govnih.gov

Heterogeneous Catalysts: These catalysts exist in a different phase from the reactants, simplifying their removal from the reaction mixture and enabling their reuse, which minimizes waste and cost. Examples used in pyrazole synthesis include:

Nano-ZnO: This has been employed for the condensation of phenylhydrazine with ethyl acetoacetate, offering excellent yields (95%) and short reaction times. mdpi.comnih.gov

Montmorillonite K10: A type of clay, it has been used to catalyze the five-component synthesis of highly substituted pyrano[2,3-c]pyrazoles under solvent-free conditions. mdpi.comnih.gov

Magnetic Nanoparticles: Catalysts like Fe₃O₄ nanoparticles are particularly advantageous as they can be easily recovered from the reaction medium using an external magnet. nih.gov They have been used in four-component reactions in water to produce pyranopyrazoles. nih.gov

Amberlyst-70: A resinous and thermally stable acidic catalyst, it has been used for the condensation of hydrazines with 1,3-diketones in water at room temperature, offering an eco-friendly protocol with a simple workup. thieme-connect.commdpi.comresearchgate.net

Organocatalysts: These are small, metal-free organic molecules that can catalyze reactions. They are often less toxic and more stable than their organometallic counterparts.

Taurine: This bio-organic catalyst has been used for the multicomponent synthesis of dihydropyrano[2,3-c]pyrazoles in water, providing good to excellent yields. rsc.org

Sodium Gluconate: A non-toxic and biodegradable Brønsted base catalyst derived from glucose, it has been effectively used in the one-pot, four-component synthesis of dihydropyrano[2,3-c]pyrazoles. rsc.org

Ammonium Chloride: This inexpensive and non-toxic salt has been demonstrated as a green catalyst in Knorr pyrazole synthesis. jetir.org

Biocatalysts: Enzymes offer high selectivity and operate under mild conditions, making them ideal green catalysts.

Aspergillus niger Lipase (ANL): This enzyme has been shown to effectively catalyze the four-component condensation to form dihydropyrano-[2,3-c]-pyrazoles in ethanol (B145695) at room temperature, with the biocatalyst being reusable. nih.gov

Table 3: Environmentally Benign Catalysts in Pyrazole Synthesis

| Catalyst | Catalyst Type | Reaction | Key Advantages | Reference |

|---|---|---|---|---|

| Nano-ZnO | Heterogeneous | Condensation of phenylhydrazine and ethyl acetoacetate | High yield (95%), short reaction time, easy work-up | mdpi.comnih.gov |

| Fe₃O₄ Nanoparticles | Heterogeneous (Magnetic) | Four-component synthesis of pyranopyrazoles in water | Easy recovery with a magnet, reusable (up to 14 times) | nih.gov |

| Amberlyst-70 | Heterogeneous (Resin) | Condensation of hydrazines and 1,3-diketones in water | Recyclable, non-toxic, thermally stable | mdpi.comresearchgate.net |

| Sodium Gluconate | Organocatalyst | Four-component synthesis of dihydropyrano[2,3-c]pyrazoles | Non-toxic, biodegradable, recyclable | rsc.org |

| Aspergillus niger Lipase (ANL) | Biocatalyst | Four-component synthesis of dihydropyrano-[2,3-c]-pyrazoles | Mild conditions (30°C), reusable, high yields (70-98%) | nih.gov |

| Montmorillonite K10 | Heterogeneous (Clay) | Five-component synthesis of pyrano[2,3-c]pyrazoles | Recyclable, environmentally friendly | mdpi.comnih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Ethyl bromoacetate |

| Phenyl glycidyl ether |

| 1-Phenoxy-3-(1H-pyrazol-1-yl)propan-2-ol |

| p-Toluenesulfonic acid (p-TsOH) |

| 1-(1,3-diphenyl-1H-pyrazol-4-yl)-3-(2-hydroxysubstituted phenyl) propane-1,3-dione |

| Potassium carbonate (K₂CO₃) |

| Tetrabutylammonium bromide (TBAB) |

| Dialkyl acetylenedicarboxylates |

| 1,2-Dibenzoylhydrazines |

| Benzaldehyde |

| Hydrazine dihydrochloride |

| Ammonium acetate |

| Malononitrile |

| Ethyl acetoacetate |

| Hydrazine hydrate |

| Piperidine |

| Sodium p-toluene sulfonate (NaPTS) |

| Sodium gluconate |

| Phenylhydrazine |

| Taurine |

| Ammonium Chloride |

| Aspergillus niger Lipase |

| Ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate |

| Ethyl 2-(5-iodo-3-methyl-1H-pyrazol-1-yl)acetate |

Iii. Chemical Transformations and Derivatization Strategies

Functional Group Reactivity of the Ester Moiety

The ester group in Ethyl 2-(1H-pyrazol-1-yl)acetate is a key site for chemical modification, enabling hydrolysis, transformations into other functional groups, and participation in condensation reactions.

Hydrolysis and Ester Transformations

The ethyl ester group can be readily hydrolyzed to the corresponding carboxylic acid, 2-(1H-pyrazol-1-yl)acetic acid. This transformation is typically achieved under basic or acidic conditions. The resulting carboxylic acid is a crucial intermediate for further derivatization, such as the formation of amides or other esters.

The following table summarizes representative ester transformations.

| Starting Material | Reagent | Product | Reference |

| Ethyl Ester | Hydrazine (B178648) Hydrate (B1144303) | Acid Hydrazide | rasayanjournal.co.inacs.org |

| Ethyl Acetate (B1210297) | Base/Acid | Carboxylic Acid | libretexts.org |

| Ethyl 2-cyano-2-phenylacetate | Air | Ethyl 2-hydroxy-2-phenyl-2-(thiazol-2-yl)acetate | researchgate.net |

Condensation Reactions

The ester group, and particularly the adjacent methylene (B1212753) group, can participate in various condensation reactions. The Claisen condensation, a reaction between two ester molecules in the presence of a strong base, results in the formation of a β-keto ester. libretexts.org For example, ethyl acetate undergoes self-condensation to yield ethyl acetoacetate. libretexts.org

The methylene group alpha to the ester carbonyl is activated and can react with various electrophiles. For instance, Ethyl (4,5-dihydro-5-oxo-1-phenyl-1H-pyrazol-3-yl)acetate can be used to prepare ethyl (2E)-3-N,N-dimethylamino-2-(5-ethoxy-1-phenyl-1H-pyrazol-3-yl)propenoate, which can then react with various amines in condensation reactions. researchgate.net

Furthermore, derivatives of this compound are employed in multicomponent condensation reactions to build complex heterocyclic scaffolds. One-pot, four-component reactions involving an aldehyde, malononitrile (B47326), ethyl acetoacetate, and hydrazine hydrate or phenylhydrazine (B124118) are used to synthesize pyrano[2,3-c]pyrazole derivatives. icm.edu.pl These reactions are often facilitated by a variety of catalysts.

Reactivity of the Pyrazole (B372694) Heterocycle

The pyrazole ring itself is a site of significant reactivity, allowing for substitutions on its nitrogen atoms and participation in cycloaddition reactions to form fused bicyclic and polycyclic systems.

N-Substitution Reactions beyond Initial Synthesis

While many synthetic routes produce N-substituted pyrazoles directly, it is also possible to perform substitution on the pyrazole nitrogen of a pre-existing scaffold like this compound. The NH proton of the pyrazole ring is acidic and can be removed by a base, allowing for alkylation or acylation.

For example, in a related system, 5-amino-1-tosyl-1,2-dihydro-3H-pyrazol-3-one was N-alkylated with ethyl bromoacetate (B1195939) in the presence of potassium carbonate to yield ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate. nih.gov This demonstrates the feasibility of N-alkylation on the pyrazole ring, a reaction pathway applicable to this compound to introduce a variety of substituents at the N-1 position.

Cycloaddition Reactions for Fused Ring Systems

This compound and its derivatives are extensively used as precursors for constructing fused heterocyclic systems through cycloaddition and cyclocondensation reactions. These reactions lead to the formation of medicinally important scaffolds such as pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a] ias.ac.inresearchgate.netnih.govtriazines. researchgate.netnih.gov

The synthesis of pyrazolo[1,5-a]pyrimidines often involves the reaction of a 5-aminopyrazole derivative with a β-dicarbonyl compound or its equivalent. researchgate.net For example, the cyclocondensation of 5-aminopyrazoles with enaminones in the presence of a catalyst like pyridine (B92270) or acetic acid yields pyrazolo[1,5-a]pyrimidines. researchgate.net Similarly, pyrazolo[1,5-a] ias.ac.inresearchgate.netnih.govtriazine derivatives have been synthesized by annulating a 1,3,5-triazine (B166579) ring onto a pyrazole scaffold. nih.gov

Another important class of fused systems, pyrazolo[1,5-a]pyridines, can be synthesized via oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds. organic-chemistry.org These reactions highlight the utility of the pyrazole core in constructing diverse and complex heterocyclic architectures.

The table below details examples of fused ring systems synthesized from pyrazole precursors.

| Precursor(s) | Reagent/Conditions | Fused Ring System | Reference |

| 5-Aminopyrazole, Enaminone | Acetic Acid, Ammonium (B1175870) Acetate | Pyrazolo[1,5-a]pyrimidine | researchgate.net |

| Pyrazole Scaffold | Annulation reaction | Pyrazolo[1,5-a] ias.ac.inresearchgate.netnih.govtriazine | nih.gov |

| N-Aminopyridinium Ylides, Electron-deficient Alkenes | PIDA (Phenyliodine diacetate) | Pyrazolo[1,5-a]pyridine (B1195680) | organic-chemistry.org |

| 3-Hydrazinopyrazole derivative, Benzil | Ethanol (B145695), Heat | Pyrazolotriazine | jofamericanscience.org |

Oxidation and Reduction Pathways

The chemical transformation of this compound can also involve oxidation and reduction reactions, targeting either the ester functional group or, less commonly, the pyrazole ring. pearson.comlibretexts.org

The ester moiety can be reduced to a primary alcohol. For example, a related pyrazolo[1,5-a]pyrimidine-2-carboxylate was reduced to the corresponding alcohol using a strong reducing agent like lithium aluminum hydride. nih.gov Softer reducing agents, such as sodium borohydride, are typically used for reducing aldehydes and ketones and may not be strong enough to reduce an ester. youtube.com

The pyrazole ring is generally resistant to oxidation due to its aromatic character. However, under specific conditions, oxidative transformations can occur. For instance, a related compound, ethyl 2-phenyl-2-(thiazol-2-yl)acetate, was found to undergo spontaneous aerobic oxidation to yield the hydroxylated product, ethyl 2-hydroxy-2-phenyl-2-(thiazol-2-yl)acetate. researchgate.net While this involves a thiazole (B1198619) rather than a pyrazole, it suggests that the α-position to the heterocyclic ring is susceptible to oxidation. Direct oxidation of the pyrazole ring itself typically requires harsh conditions and is not a common transformation pathway.

Synthesis of Advanced Pyrazole-Containing Heterocyclic Systems

The reactivity of the ester and the pyrazole ring in this compound allows for its use in constructing a diverse array of fused and linked heterocyclic structures. These transformations often involve multi-step sequences and the use of various reagents to build upon the initial pyrazole framework.

Oxadiazole rings, particularly the 1,2,4- and 1,3,4-isomers, are important pharmacophores found in many biologically active molecules. niscpr.res.in The synthesis of pyrazole-oxadiazole hybrids often begins with the conversion of the ethyl ester of this compound to a hydrazide. This is typically achieved by reacting the ester with hydrazine hydrate. The resulting acetohydrazide is a key intermediate that can be cyclized to form the 1,3,4-oxadiazole (B1194373) ring.

One common method involves reacting the acetohydrazide with carbon disulfide in the presence of a base like potassium hydroxide. This reaction proceeds through a dithiocarbazate intermediate, which upon heating, cyclizes to form a 5-thiol-1,3,4-oxadiazole derivative. sciforum.net

Alternatively, 1,2,4-oxadiazole (B8745197) derivatives can be synthesized. niscpr.res.innih.gov A modern approach utilizes a one-pot reaction of amidoximes with carboxylic acids, facilitated by an activating agent. niscpr.res.in While not a direct transformation of this compound itself, the pyrazole moiety can be incorporated into the amidoxime (B1450833) or carboxylic acid precursor to generate the desired pyrazole-1,2,4-oxadiazole hybrid. nih.gov Microwave-assisted synthesis has also emerged as an efficient method for preparing 1,2,4-oxadiazoles, often leading to higher yields and shorter reaction times. niscpr.res.inorganic-chemistry.org

Table 1: Synthesis of Oxadiazole Derivatives

| Starting Material | Reagents | Product | Isomer | Ref. |

|---|---|---|---|---|

| Ethyl 2-(thiazol-4-yl)acetate | 1. Hydrazine hydrate2. CS₂, KOH | 5-((Thiazol-4-yl)methyl)-1,3,4-oxadiazole-2-thiol | 1,3,4-Oxadiazole | sciforum.net |

| Amidoximes, Carboxylic acids | ortho-NosylOXY, DIPEA | 3,5-Disubstituted-1,2,4-oxadiazoles | 1,2,4-Oxadiazole | niscpr.res.in |

Pyrazolines, or dihydropyrazoles, are another class of five-membered heterocyclic compounds with significant biological activities. researchgate.net The synthesis of pyrazoline derivatives from this compound typically involves its conversion into a chalcone-like intermediate. This can be achieved through a Claisen-Schmidt condensation of an appropriate pyrazole-carboxaldehyde (derived from the starting ester) with an acetophenone.

The resulting chalcone, which is an α,β-unsaturated ketone, can then undergo a cyclization reaction with hydrazine hydrate or a substituted hydrazine to form the pyrazoline ring. ijirset.comijresm.com The reaction conditions, such as the solvent and the presence of an acid or base catalyst, can influence the reaction rate and yield. For instance, glacial acetic acid is often used as a solvent and catalyst for this cyclization. ijresm.com Microwave-assisted methods have also been successfully employed for the synthesis of pyrazolines, offering advantages in terms of reaction time and efficiency. nih.gov

Table 2: Synthesis of Pyrazoline Derivatives

| Intermediate | Reagents | Product | Key Reaction | Ref. |

|---|---|---|---|---|

| Chalcones | Hydrazine hydrate, Acetic acid | 1-Acetyl-pyrazoline derivatives | Cyclization | ijirset.com |

| Chalcones | Hydrazine hydrate, Glacial acetic acid | Pyrazoline derivatives | Cyclization | ijresm.com |

| Chalcones | Hydrazine hydrate | 1,3,5-Trisubstituted-2-pyrazoline derivatives | Cyclization (Conventional & Microwave) | nih.gov |

The versatile reactivity of this compound and its derivatives allows for the synthesis of a variety of other important heterocyclic systems, including pyridines, thiophenes, and coumarins.

The synthesis of pyridine derivatives can be achieved through multi-component reactions. For example, reacting a derivative of this compound with ethyl orthoformate and malononitrile can lead to the formation of a substituted pyridine ring. researchgate.net

Thiophene derivatives can also be synthesized from precursors derived from this compound. For instance, a common route to thiophenes involves the Gewald reaction, where a β-keto-ester (which can be derived from the starting material) reacts with a cyano-active methylene compound and elemental sulfur in the presence of a base.

The synthesis of coumarin (B35378) derivatives linked to a pyrazole moiety can be accomplished through various methods. One approach involves the Pechmann condensation, where a phenol (B47542) (in this case, a pyrazolyl-phenol) reacts with a β-ketoester under acidic conditions. Alternatively, coumarin scaffolds can be built and subsequently functionalized with a pyrazole unit. ekb.egnih.govnih.gov For example, a 3-aminocoumarin (B156225) can undergo a three-component reaction with an aldehyde and phenylacetylene, catalyzed by a copper-zinc system, to yield a pyrido[2,3-c]coumarin. nih.gov

Table 3: Synthesis of Pyridine, Thiophene, and Coumarin Derivatives

| Target Heterocycle | Synthetic Strategy | Key Reagents/Intermediates | Ref. |

|---|---|---|---|

| Pyridine | Multi-component reaction | Ethyl orthoformate, Malononitrile | researchgate.net |

| Thiophene | Gewald reaction | β-Keto-ester, Cyano-active methylene compound, Sulfur | |

| Coumarin | Pechmann condensation | Pyrazolyl-phenol, β-Ketoester | ekb.egnih.govnih.gov |

The development of hybrid molecules, which contain two or more different heterocyclic rings, is a growing area of research aimed at discovering new compounds with enhanced or novel biological activities. The synthesis of pyrazole-isoxazoline hybrids is a prime example of this strategy. researchgate.net

Isoxazolines are typically synthesized via 1,3-dipolar cycloaddition reactions. In the context of creating a pyrazole-isoxazoline hybrid, a nitrile oxide (generated in situ from an oxime) can react with an alkene that is part of a pyrazole-containing molecule. For instance, an α,β-unsaturated ketone bearing a pyrazole moiety can serve as the dipolarophile in this reaction.

Another approach involves the construction of the isoxazoline (B3343090) ring first, followed by the introduction of the pyrazole moiety, or vice versa. The specific synthetic route will depend on the desired substitution pattern and the availability of starting materials. These hybrid structures offer the potential for synergistic or additive effects from the individual heterocyclic components.

Table 4: Synthesis of Pyrazole-Isoxazoline Hybrid Structures

| Synthetic Approach | Key Reaction | Reactants | Product | Ref. |

|---|---|---|---|---|

| Stepwise Synthesis | 1,3-Dipolar Cycloaddition | Pyrazole-containing alkene, Nitrile oxide | Pyrazole-isoxazoline hybrid |

Iv. Coordination Chemistry and Supramolecular Assembly

Ethyl 2-(1H-pyrazol-1-yl)acetate as a Ligand Precursor

The versatility of this compound as a building block for more complex ligands is a key aspect of its utility in coordination chemistry. By modifying the pyrazole (B372694) ring or the acetate (B1210297) group, chemists can systematically alter the properties of the resulting ligands to achieve desired coordination behaviors and supramolecular structures.

The design of pyrazole-based ligands is a strategic endeavor that leverages the inherent properties of the pyrazole ring to create molecules with specific coordination preferences. nih.govmdpi.com The pyrazole scaffold is considered a "privileged structure" in medicinal chemistry and drug design due to its synthetic accessibility and versatile bioisosteric replacement capabilities. mdpi.com Key design principles include:

Hydrogen Bonding: The N-unsubstituted pyrazole ring can act as both a hydrogen bond donor and acceptor. nih.govnih.gov Substitution at the pyrrole-like nitrogen atom eliminates its ability to donate a proton. nih.gov

Linker Functionality: The pyrazole fragment can serve as a linker, providing a defined spatial orientation for other functional groups within the ligand. nih.gov

Steric and Electronic Tuning: Substitutions on the pyrazole ring significantly impact the chemical and biological properties of the resulting ligands. nih.gov By introducing different substituents, the steric bulk and electronic nature of the ligand can be precisely controlled, influencing its coordination geometry and the properties of the resulting metal complex. researchgate.net

The pyrazole ring contains two adjacent nitrogen atoms, each with distinct electronic properties that dictate their coordination behavior. mdpi.comnih.gov The pyridine-like nitrogen (N2) possesses a lone pair of electrons in an sp2 hybrid orbital, making it a good σ-donor and readily available for coordination to metal ions. nih.govnih.govresearchgate.net The pyrrole-like nitrogen (N1), when unsubstituted, can also participate in coordination, although its lone pair is part of the aromatic π-system, making it a weaker donor. mdpi.comnih.gov

The basicity of the pyrazole ring is a crucial factor in its N-donation capability. With a pKa of 2.5, pyrazole is significantly less basic than imidazole (B134444) (pKa = 7.1). nih.gov However, it is sufficiently basic to be protonated by strong acids and to coordinate to a wide range of metal ions. nih.gov The presence of electron-donating groups on the pyrazole ring can increase the acidity of the N-H group. nih.gov

Formation and Characterization of Metal Complexes

The ability of ligands derived from this compound to form stable complexes with a variety of metal ions is a cornerstone of its application in coordination chemistry. These complexes are typically synthesized by reacting the ligand with a metal salt in a suitable solvent.

Ligands derived from this compound readily coordinate with a range of transition metal ions, including those from the first and second transition series. The resulting complexes exhibit diverse coordination geometries and nuclearities, from mononuclear to polynuclear structures. researchgate.net

For instance, a flexible bis-pyrazol-bis-acetate ligand, diethyl 2,2'-(pyridine-2,6-diylbis(5-methyl-1H-pyrazole-3,1-diyl))diacetate (L), has been shown to form coordination complexes with Zn(II), Mn(II), and Cd(II). mdpi.com The resulting complexes, Zn(L)₂₂, [MnLCl₂], and [CdLCl₂], were characterized by various techniques, including single-crystal X-ray diffraction. mdpi.com

Similarly, copper(II) complexes with ethyl [(pyrazolo-1-carbothioyl)-amino]acetate derivatives have been synthesized and structurally characterized. nsc.ru These complexes demonstrate the versatility of the pyrazole-acetate scaffold in accommodating different coordination modes. Furthermore, pyrazole-based ligands have been used to synthesize complexes of Fe(II) and Fe(III), highlighting the broad applicability of this ligand class. nih.govnih.gov

Table 1: Examples of Metal Complexes with Ligands Derived from this compound

| Metal Ion | Ligand | Complex Formula | Coordination Environment | Reference |

| Zn(II) | Diethyl 2,2'-(pyridine-2,6-diylbis(5-methyl-1H-pyrazole-3,1-diyl))diacetate (L) | Zn(L)₂₂ | Octahedral | mdpi.com |

| Mn(II) | Diethyl 2,2'-(pyridine-2,6-diylbis(5-methyl-1H-pyrazole-3,1-diyl))diacetate (L) | [MnLCl₂] | Distorted Octahedral | mdpi.com |

| Cd(II) | Diethyl 2,2'-(pyridine-2,6-diylbis(5-methyl-1H-pyrazole-3,1-diyl))diacetate (L) | [CdLCl₂] | Distorted Octahedral | mdpi.com |

| Cu(II) | Ethyl [(3,5-dimethyl-pyrazole-1-carbothioyl)-amino]acetate | [Cu₂L₂Cl₂] | Square Pyramidal | nsc.ru |

| Fe(II) | N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide | Fe(L)₂(H₂O)₂₂·2H₂O | Distorted Octahedral | nih.gov |

For example, in the complexes formed with the ligand diethyl 2,2'-(pyridine-2,6-diylbis(5-methyl-1H-pyrazole-3,1-diyl))diacetate, the coordination environment changes from octahedral in the Zn(II) complex to distorted octahedral in the Mn(II) and Cd(II) complexes. mdpi.com This highlights the influence of the metal ion on the final structure.

Counter-anions can also play a directing role in the self-assembly process through hydrogen bonding and other non-covalent interactions. acs.org The size, shape, and charge of the anion can affect the packing of the complexes in the solid state, leading to different supramolecular architectures. Studies have shown that the choice of counter-anion (e.g., ClO₄⁻, NO₃⁻, BF₄⁻) can influence the rate and outcome of coordination reactions. acs.org

Supramolecular Architectures and Self-Assembly Processes

The formation of discrete metal complexes is often just the first step in the construction of more elaborate supramolecular architectures. Through a process of self-assembly, these individual units can organize into higher-order structures such as one-dimensional (1D) chains, two-dimensional (2D) sheets, and three-dimensional (3D) networks. nih.govconsensus.apprsc.org This self-assembly is driven by a combination of coordination bonds and non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces. nih.govacs.org

The flexible nature of ligands derived from this compound allows them to adopt different conformations upon coordination, which is a key factor in the formation of diverse supramolecular structures. mdpi.com For instance, a bis-pyrazol-bis-acetate ligand has been shown to adopt different conformations when coordinated to different metal ions, leading to distinct supramolecular assemblies. mdpi.com

The resulting supramolecular architectures can exhibit interesting properties and potential applications in areas such as materials science and catalysis. The ability to control the self-assembly process through the rational design of ligands and the careful selection of metal ions and counter-anions is a major focus of current research in this field. consensus.apprsc.orgresearchgate.net

Hydrogen Bonding Interactions in Pyrazole Complexes

Hydrogen bonds are fundamental to the supramolecular chemistry of pyrazole-containing structures, often dictating the final crystal packing and dimensionality of the assembly. In complexes involving pyrazole-derived ligands, both conventional and unconventional hydrogen bonds play a critical role.

The pyrazole ring itself contains a nitrogen atom (N2) that can act as a hydrogen bond acceptor. Furthermore, the ester group of this compound provides a carbonyl oxygen atom, which is a potent hydrogen bond acceptor. Research on related pyrazole derivatives demonstrates the significance of these interactions. For instance, in certain pyrazole-based coordination compounds, N–H⋯Cl and C–H⋯Cl hydrogen bonds involving the pyrazole ring and coordinated moieties contribute significantly to the stability of the crystal structure. mdpi.com

In a substituted pyrazole acetate derivative, intermolecular hydrogen bonds originating from an amino group on the pyrazole ring to sulfonyl and oxo groups on adjacent molecules lead to the formation of a layered structure. nih.gov While this compound lacks an amino donor, the C-H groups on the pyrazole ring and the ethyl chain can act as weak hydrogen bond donors to acceptor atoms like oxygen or nitrogen in neighboring molecules or coordinated solvent molecules. mdpi.comnih.gov

The carbonyl oxygen of the ethyl acetate group is particularly important in forming hydrogen bonds. In adducts of ethyl acetate with other molecules, this oxygen atom has been shown to be a strong acceptor, even participating in unusual O–H···O···H–O double hydrogen bridges where a single carbonyl oxygen accepts hydrogen bonds from two different donor groups. d-nb.infobsz-bw.de This highlights the potential for the ester group in this compound to be a key interaction site in its complexes.

Table 1: Examples of Hydrogen Bonding in Related Pyrazole Structures

| Compound/Complex System | Donor-H···Acceptor | Distance (Å) | Role in Crystal Structure | Reference |

|---|---|---|---|---|

| [Co(Hdmpz)₄(H₂O)₂]Cl₂ | N7–H7∙∙∙Cl1 | 2.37 | Stabilization of trimeric host cavity | mdpi.com |

| [Co(Hdmpz)₄(H₂O)₂]Cl₂ | N2–H2∙∙∙Cl1 | 2.38 | Stabilization of trimeric host cavity | mdpi.com |

| [Co(Hdmpz)₄(H₂O)₂]Cl₂ | C51–H51A∙∙∙Cl1 | 2.81 | Stabilization of trimeric host cavity | mdpi.com |

| Ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate | N-H···O=S | - | Forms intramolecular bond | nih.gov |

| Ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate | N-H···O=C | - | Forms intermolecular layer structure | nih.gov |

Note: Data presented is for analogous systems to illustrate the types of interactions possible for this compound.

Pi-Stacking and Other Non-Covalent Interactions in Crystal Engineering

Crystal engineering relies on the predictable control of intermolecular interactions to design solid-state architectures with desired properties. nih.gov For aromatic heterocycles like pyrazole, π-stacking interactions are a dominant force, alongside other non-covalent contacts such as C–H⋯π and anion–π interactions. mdpi.comrsc.org

The pyrazole ring of this compound can engage in π–π stacking with other pyrazole rings or different aromatic systems within a coordination complex. These interactions are crucial in organizing molecules into one-, two-, or three-dimensional supramolecular structures. For example, in certain dinuclear Cu(II) complexes of a pyrazolate ligand, a strong offset face-to-face π–π interaction with an interplanar distance of 3.285 Å helps propagate a one-dimensional polymeric structure. researchgate.net

Beyond π–π stacking, other weak interactions are vital for reinforcing the crystal lattice. These include:

C–H⋯π interactions: The C-H bonds of the ethyl group or the pyrazole ring can interact with the π-electron cloud of an adjacent pyrazole ring. In the crystal structures of related pyrazolo[1,5-a]pyridine (B1195680) compounds, these interactions are observed with distances ranging from 2.86 to 3.23 Å. nih.gov

Anion–π interactions: In ionic complexes, the electron-deficient pyrazole ring can interact favorably with anions present in the crystal lattice. mdpi.com

Lone pair–π interactions: The oxygen atom of the ester carbonyl group possesses lone pairs of electrons that can interact with the π-system of a pyrazole ring, a phenomenon that can be effectively used in crystal engineering. nih.gov

The interplay of these varied non-covalent forces provides a powerful toolkit for the rational design of novel materials based on this compound and its derivatives. mdpi.com

Mechanistic Understanding of Ligand Conformation in Coordination Complexes

The conformational flexibility of the this compound ligand is a key determinant of the geometry and properties of its coordination complexes. The ligand's conformation is primarily defined by the rotation around the N1-C(acetate) and subsequent single bonds of the ethyl acetate side chain.

The orientation of the ethyl acetate substituent relative to the pyrazole ring can be influenced by both steric and electronic factors within the coordination sphere of a metal ion. In a crystal structure of a related substituted pyrazole acetate, the side chain was observed to adopt an extended conformation, with a C6—N1—N2—S1 torsion angle of -95.52°, indicating a significant twist relative to the ring. nih.gov This demonstrates that substituents can induce specific, non-planar arrangements.

Studies on similar bidentate or polydentate pyrazole-based ligands show that the conformation is a result of a delicate balance between intramolecular strain and the stabilizing energy of intermolecular interactions like hydrogen bonding and π-stacking. researchgate.netrsc.org For instance, in iron(II) complexes with a 2,6-di[4-(ethylcarboxy)pyrazol-1-yl]pyridine ligand, the ethoxy groups of the ligand were found to adopt different configurations (syn,syn or syn,anti) depending on the included solvent molecules. nih.gov This highlights that the crystalline environment can lock the flexible ethyl acetate group into specific conformations.

The conformation of the ligand is therefore not an intrinsic, fixed property but rather a dynamic feature that adapts to its environment. Understanding the mechanisms that control this—such as the competition between hydrogen bonding and π-stacking or the influence of guest molecules—is crucial for predicting and controlling the structure and function of coordination complexes derived from this compound. rsc.orgnih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| [Co(Hdmpz)₄(H₂O)₂]Cl₂ |

| Ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate |

| (Ph₂SiO)₈[Al(O)OH]₄·3H₃C-C(O)OC₂H₅ |

| 2,6-di[4-(ethylcarboxy)pyrazol-1-yl]pyridine |

| Pyrazolo[1,5-a]pyridine |

V. Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer profound insights into the electronic properties of molecules.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular structures and electronic properties. eurasianjournals.com For pyrazole (B372694) systems, DFT methods like B3LYP with basis sets such as 6-311G(d,p) are commonly used to optimize molecular geometries and confirm that these structures correspond to energy minima on the potential energy surface. iucr.org

These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from X-ray crystallography where available. researchgate.net For pyrazole derivatives, DFT studies help elucidate the electronic distribution and stability. The method is also used to study the tautomeric forms of pyrazole compounds, determining their relative stabilities in different environments, such as in the gas phase or in solvents like ethanol (B145695). nih.gov The reactivity of the molecule can be inferred from calculated properties such as global reactivity descriptors, which are correlated with biological activity. nih.gov

A study on a related compound, ethyl 2-[4-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]acetate, used DFT at the B3LYP/6–311 G(d,p) level to optimize the molecular structure for comparison with its solid-state structure. iucr.org Such studies confirm the reliability of theoretical models in representing the actual molecular framework.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. researchgate.net The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's chemical reactivity, optical properties, and kinetic stability. researchgate.netresearchgate.net

A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For pyrazole derivatives, FMO analysis helps predict the most probable sites for electrophilic and nucleophilic attack. researchgate.net

In a DFT study of ethyl 2-[4-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]acetate, the HOMO and LUMO energies were calculated to understand its electronic transitions. iucr.org The HOMO was found to be distributed across the entire molecule, with a calculated energy of -6.55 eV, while the LUMO was similarly delocalized with an energy of -1.71 eV. This resulted in an energy gap of 4.84 eV, providing a quantitative measure of its stability and reactivity. iucr.org

Table 1: Frontier Molecular Orbital Energies for a Related Pyrazole Derivative

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.55 |

| LUMO | -1.71 |

| Energy Gap (ΔE) | 4.84 |

Data sourced from a study on ethyl 2-[4-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]acetate. iucr.org

Global reactivity descriptors, such as hardness (η), electronegativity (χ), and electrophilicity (ω), can be calculated from HOMO and LUMO energies to further quantify reactivity. iucr.orgresearchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution on a molecule and predicting its reactive behavior. chemrxiv.org The MEP surface displays regions of varying electrostatic potential, typically color-coded so that red indicates negative potential (electron-rich areas, prone to electrophilic attack) and blue indicates positive potential (electron-poor areas, prone to nucleophilic attack). researchgate.net

For pyrazole derivatives, MEP maps highlight the electronegative nitrogen atoms of the pyrazole ring as regions of negative potential, making them likely sites for interactions with electrophiles. iucr.org Conversely, hydrogen atoms attached to the ring or the ethyl acetate (B1210297) group would show positive potential. These maps are instrumental in understanding non-covalent interactions, such as hydrogen bonding, and in predicting how a molecule will interact with biological receptors or other reactants. researchgate.netscispace.com For instance, in a study of a pyrazolo[3,4-d]pyrimidine derivative, MEP calculations were performed to complement the structural and electronic analysis. iucr.org

Mechanistic Probes through Computational Modeling

Computational modeling is not limited to static molecules; it is also extensively used to simulate reaction pathways and elucidate complex chemical mechanisms.

The synthesis of pyrazoles can proceed through various pathways, and computational modeling helps to understand the underlying mechanisms. The classic Knorr synthesis involves the condensation of a β-diketone with a hydrazine (B178648) derivative. nih.gov More modern methods include multicomponent reactions and 1,3-dipolar cycloadditions. rsc.orgacs.org

Theoretical studies, often within the framework of Molecular Electron Density Theory (MEDT), can map the potential energy surface of a reaction. researchgate.net This involves locating the transition states that connect reactants to products and calculating the activation energies associated with these steps. By comparing the energy barriers of different possible pathways, the most favorable mechanism can be identified. For example, computational analysis of the reaction between nitroalkenes and tosylhydrazones to form pyrazoles has been used to determine the energetics of the transition states, explaining the observed product formation. rsc.orgresearchgate.net These studies provide a step-by-step view of bond formation and breaking during the cyclization process. researchgate.net

A significant challenge in pyrazole chemistry is controlling the regioselectivity of reactions, particularly N-alkylation and cycloaddition, as the pyrazole ring has two distinct nitrogen atoms. nih.gov Computational modeling has proven indispensable in predicting and explaining the observed regiochemical outcomes.

In the N-alkylation of substituted pyrazoles, the reaction can lead to two different regioisomers. DFT calculations are frequently used to determine the relative stability of the anionic intermediates (pyrazolides) and the transition states leading to the N1 and N2 alkylated products. acs.org Studies have shown that the regioselectivity can be governed by factors such as the formation of chelate complexes between the pyrazolide anion and metal cations (e.g., Na+), a phenomenon that has been rationalized through theoretical calculations. uab.cat By comparing the activation energies for the formation of the different isomers, the major product can be accurately predicted.

Similarly, in [3+2] cycloaddition reactions to form the pyrazole ring, computational methods can predict the regioselectivity. acs.orgnih.govacs.org For the 1,3-dipolar cycloaddition of diazo compounds to alkynes or alkenes, DFT calculations of the transition state energies for the different possible orientations of the reactants can explain why one regioisomer is formed preferentially. rsc.org The analysis of transition states often reveals that the lowest energy pathway corresponds to the experimentally observed major product, thus validating the computational model. rsc.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| Ethyl 2-(1H-pyrazol-1-yl)acetate |

| Ethyl 2-[4-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]acetate |

| Ethanol |

Advanced Computational Techniques for Spectroscopic Prediction and Validation

Computational chemistry provides powerful tools for elucidating molecular structures and properties. For this compound, methods like Density Functional Theory (DFT) are instrumental in predicting spectroscopic data, which can then be used to validate and interpret experimental findings. These theoretical investigations offer a deeper understanding of the molecule's electronic structure and vibrational modes.

The prediction of IR and NMR spectra is a cornerstone of computational analysis in organic chemistry. By employing sophisticated quantum mechanical models, it is possible to calculate the spectroscopic properties of a molecule like this compound with a high degree of accuracy.

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies are typically calculated using DFT methods, with the B3LYP functional and a basis set such as 6-311++G(d,p) being a common choice. nih.govmdpi.com These calculations are performed on the optimized geometry of the molecule in a gaseous phase. The resulting theoretical spectrum provides a set of vibrational modes, each with a specific frequency and intensity, which correspond to the stretching, bending, and other vibrations of the molecule's functional groups.

A predicted IR spectrum for this compound would highlight key vibrational modes. The most prominent peak is anticipated to be the carbonyl (C=O) stretch of the ester group, a highly polar bond that produces a strong absorption. mdpi.com Other significant predicted absorptions would include C-H stretches from the pyrazole ring and the ethyl group, C=N stretching within the pyrazole ring, and C-O stretching from the ester linkage. nih.govscirp.org

Table 1: Predicted Theoretical IR Vibrational Frequencies for this compound using DFT (B3LYP)

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Functional Group |

| 3120 - 3080 | C-H Stretching | Pyrazole Ring |

| 2990 - 2950 | Asymmetric/Symmetric C-H Stretching | -CH₂ and -CH₃ (Ethyl) |

| 1755 | C=O Stretching | Ester |

| 1560 | C=N Stretching | Pyrazole Ring |

| 1480 | C=C Stretching | Pyrazole Ring |

| 1445 | CH₂ Bending | Methylene (B1212753) (-CH₂-) |

| 1240 | C-O Stretching | Ester |

| 1100 | N-N Stretching | Pyrazole Ring |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical NMR chemical shifts are often calculated using the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with DFT. nih.gov This approach calculates the magnetic shielding for each nucleus (¹H and ¹³C), which is then converted into a chemical shift value relative to a standard reference like tetramethylsilane (B1202638) (TMS).

For this compound, calculations would predict distinct signals for the protons on the pyrazole ring, the methylene (-CH₂) and methyl (-CH₃) protons of the ethyl group, and the protons of the acetate's methylene bridge. Similarly, ¹³C NMR predictions would identify the carbonyl carbon, the carbons of the pyrazole ring, and the carbons of the ethyl and acetate bridge moieties. nih.govresearchgate.net

Table 2: Predicted Theoretical ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

¹H NMR Predictions

| Predicted δ (ppm) | Proton Assignment |

|---|---|

| 7.8 - 7.6 | H-3 or H-5 (Pyrazole) |

| 7.6 - 7.4 | H-5 or H-3 (Pyrazole) |

| 6.4 - 6.2 | H-4 (Pyrazole) |

| 5.1 - 4.9 | -N-CH₂-COO- (Acetate bridge) |

| 4.3 - 4.1 | -O-CH₂- (Ethyl) |

¹³C NMR Predictions

| Predicted δ (ppm) | Carbon Assignment |

|---|---|

| 168 - 166 | C=O (Ester) |

| 141 - 139 | C-3 or C-5 (Pyrazole) |

| 132 - 130 | C-5 or C-3 (Pyrazole) |

| 108 - 106 | C-4 (Pyrazole) |

| 63 - 61 | -O-CH₂- (Ethyl) |

| 54 - 52 | -N-CH₂- (Acetate bridge) |

A critical step in structural elucidation is the correlation of computationally predicted spectra with those obtained through experimental measurement. rsc.orgresearchgate.net This comparison serves as a powerful validation tool, confirming that the synthesized molecule matches the theoretical structure. While a strong correlation is generally expected, minor discrepancies often arise. nih.gov

These differences are typically due to the conditions under which the data are obtained. Computational predictions are often based on an isolated molecule in the gas phase, whereas experimental spectra are recorded from bulk samples in a solvent or solid state. mdpi.com Factors such as intermolecular hydrogen bonding, solvent effects, and crystal packing forces in the experimental sample can cause shifts in vibrational frequencies and chemical shifts compared to the theoretical ideal. mdpi.com For instance, the experimental C=O stretching frequency in an IR spectrum may appear at a slightly lower wavenumber than the predicted value due to intermolecular interactions.

Table 3: Comparison of Predicted Theoretical Data and Typical Experimental Spectroscopic Ranges for this compound

| Parameter | Functional Group | Predicted Theoretical Value | Typical Experimental Range |

| IR (cm⁻¹) | C=O Stretch (Ester) | 1755 | 1750-1735 |

| C-H Stretch (Aromatic) | 3120 - 3080 | 3100-3000 | |

| C-O Stretch (Ester) | 1240 | 1300-1200 | |

| ¹H NMR (δ, ppm) | Pyrazole Protons | 7.8 - 6.2 | 8.0 - 6.0 |

| -O-CH₂- (Ethyl) | 4.3 - 4.1 | 4.4 - 4.1 | |

| -CH₃ (Ethyl) | 1.3 - 1.2 | 1.4 - 1.2 | |

| ¹³C NMR (δ, ppm) | C=O (Ester) | 168 - 166 | 172-168 |

| Pyrazole Carbons | 141 - 106 | 145-105 | |

| -O-CH₂- (Ethyl) | 63 - 61 | 62-59 |

This strong correlation between advanced computational predictions and experimental data provides a high level of confidence in the structural assignment of this compound.

Vi. Applications of Ethyl 2 1h Pyrazol 1 Yl Acetate Derivatives in Research and Development

Role as an Intermediate in Medicinal Chemistry Research

The pyrazole (B372694) nucleus is a prominent scaffold in medicinal chemistry, and ethyl 2-(1H-pyrazol-1-yl)acetate serves as a crucial starting material for creating a wide array of derivatives. evitachem.comresearchgate.net Its utility stems from the reactive ethyl acetate (B1210297) group, which can be readily modified to build intricate heterocyclic systems with diverse biological activities.

Synthesis of Biologically Active Heterocycles

This compound is a key building block for synthesizing fused heterocyclic compounds, which are structures where a pyrazole ring is merged with another ring system. These resulting molecules often exhibit significant biological properties. A primary synthetic strategy involves the reaction of the ethyl acetate portion of the molecule with various reagents to form new ring structures.

For instance, derivatives of this compound are used to create pyrazolo[1,5-a]pyrimidines and other fused pyrazole systems. ias.ac.in The synthesis often involves condensation reactions where the pyrazole derivative reacts with compounds like 1,3-dicarbonyls or their equivalents. mdpi.com The resulting fused heterocycles have been investigated for a range of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents. researchgate.netnih.gov

Research has shown that pyrazole derivatives can be synthesized from this compound and subsequently evaluated for their cytotoxic effects against various cancer cell lines. nih.govrsc.org For example, novel pyrazole derivatives clubbed with coumarin (B35378) and thiazole (B1198619) systems have been synthesized and tested for their potential as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in cancer therapy. nih.gov Similarly, other synthesized heterocycles derived from related pyrazole esters have shown promising anti-estrogenic effects and cytotoxic properties against estrogen-dependent tumors. nih.govresearchgate.net

Interactive Table: Examples of Biologically Active Heterocycles Derived from Pyrazole Acetates

| Derivative Class | General Synthetic Approach | Reported Biological Activity |

| Pyrazolo[1,5-a]pyrimidines | Condensation of a pyrazole intermediate with a β-dicarbonyl compound or equivalent. | Anticancer, Anti-inflammatory |

| Pyrazole-fused Quinazolinones | Multi-step synthesis involving the pyrazole acetate moiety to build the quinazolinone ring. | Analgesic, Anti-inflammatory researchgate.net |

| Pyrazole-based Oxadiazoles/Thiadiazoles | Conversion of the ester group to a hydrazide, followed by cyclization with appropriate reagents. | Antitumor, Anti-estrogenic nih.govresearchgate.net |

| Coumarinylthiazolyl Pyrazoles | Complex synthesis involving the pyrazole core to create elaborate structures targeting specific enzymes. | VEGFR-2 Inhibition, Apoptosis Induction nih.gov |

Exploration of Structure-Activity Relationships in Pyrazole-Based Compounds

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how a molecule's chemical structure relates to its biological activity. This compound provides a flexible scaffold for such investigations. By systematically modifying the pyrazole ring or the appended chemical groups, researchers can fine-tune the resulting compound's properties to enhance potency or selectivity for a biological target.

For example, in the development of meprin inhibitors, a 3,5-diphenylpyrazole (B73989) was used as a starting point for SAR exploration due to its initial high potency. nih.gov Scientists can introduce various substituents onto the pyrazole ring of the starting material or use different reaction partners to create a library of related compounds. These compounds are then tested to identify which chemical modifications lead to improved biological outcomes.

In one study, a series of pyrazole-based analogues of the natural product lamellarin O were synthesized. rsc.org By making systematic changes to the aryl groups attached to the pyrazole core, researchers were able to identify compounds with low micromolar cytotoxicity against human colorectal cancer cell lines. rsc.org Further investigation revealed that these modifications influenced the cellular mechanism of action, with the most active compounds causing cell cycle arrest primarily in the G2/M phase. rsc.org This systematic approach allows for the identification of key structural features responsible for the desired therapeutic effect, guiding the design of more effective drug candidates. nih.govnih.gov

Potential in Materials Science

Beyond pharmaceuticals, derivatives of pyrazole-based compounds are finding applications in the innovative field of materials science. The nitrogen-rich pyrazole ring and its synthetic versatility make it an attractive component for creating functional materials with unique electronic, optical, and energetic properties. evitachem.com

Applications in Sensor Development

Pyrazole derivatives are increasingly used in the design of chemosensors, which are molecules that can detect specific ions or molecules in the environment. rsc.orgnih.gov These sensors often work by binding to the target analyte, leading to a measurable change in color or fluorescence. rsc.orgresearchgate.net The pyrazole scaffold is advantageous due to its excellent chelating ability with metal ions and its versatile photophysical properties. nih.govresearchgate.net

Researchers have designed pyrazole-based fluorescent probes that can selectively detect metal ions like aluminum (Al³⁺) and iron (Fe³⁺). nih.govscispace.com For instance, a sensor incorporating a pyrazole derivative can exhibit a significant increase in fluorescence upon binding to Al³⁺, allowing for its detection even within living cells. nih.gov The synthetic accessibility of pyrazole derivatives allows for the fine-tuning of these sensors to target a wide range of analytes, including metal ions, anions, and explosives, for applications in environmental and biological monitoring. rsc.orgresearchgate.net

Role in Battery Technologies

Studies have shown that introducing pyrazole-based additives can help form a stable protective layer, known as a cathode-electrolyte interphase (CEI), on the battery's cathode. researchgate.net This layer prevents the degradation of the electrolyte at high voltages, which is a major challenge in developing high-energy-density batteries. For example, a methylated pyrazole derivative demonstrated improved cycling performance in a high-voltage LIB cell by enhancing its oxidative stability compared to its non-methylated counterpart. researchgate.net This highlights how specific molecular designs of pyrazole compounds can address critical challenges in battery technology. iaea.org

Use in Energetic Materials Research

The high nitrogen content and positive enthalpy of formation of the pyrazole ring make it an excellent building block for energetic materials, such as explosives and propellants. rsc.org The goal of this research is to develop new materials that offer a superior balance of performance (e.g., detonation velocity) and safety (e.g., thermal stability and low sensitivity to impact). researchgate.net

By introducing energetic functional groups like nitro (—NO₂) or dinitromethyl (—C(NO₂)₂) onto a pyrazole core, scientists can create novel high-energy-density compounds. rsc.org Research has focused on synthesizing various pyrazole-derived energetic salts, which often exhibit better stability than their neutral counterparts. For example, a hydroxylammonium salt of a dinitromethyl-substituted pyrazole showed a calculated detonation performance comparable to the widely used explosive RDX, demonstrating the potential of these materials. rsc.org The ability to modify multiple sites on the pyrazole ring allows for the design of a wide range of energetic compounds with tailored properties. researchgate.net

Interactive Table: Applications of Pyrazole Derivatives in Materials Science

| Application Area | Material Type | Key Property | Potential Use |

| Sensor Development | Fluorescent Probes, MOFs | Selective binding, Photophysical changes rsc.orgresearchgate.net | Detection of metal ions, anions, and explosives in environmental and biological samples. nih.gov |

| Battery Technologies | Electrolyte Additives, Lithium Salts | Electrochemical stability, Forms protective interphase (CEI). researchgate.netiaea.org | Improving cycle life and performance of high-voltage lithium-ion batteries. researchgate.net |

| Energetic Materials | High-Nitrogen Compounds, Energetic Salts | High enthalpy of formation, Thermal stability. rsc.org | Development of next-generation explosives and propellants with improved safety and performance. researchgate.net |

Catalytic Applications of Pyrazole Complexes

The functionalization of the pyrazole ring, particularly through N-alkylation with groups like acetate, gives rise to versatile ligands. Derivatives of this compound, such as pyrazole-1-acetic acids and their corresponding esters or amides, serve as effective chelating agents for a variety of metal ions. The resulting metal complexes are of significant interest in the field of homogeneous catalysis due to the unique electronic properties and structural versatility of the pyrazole moiety. The nitrogen atoms of the pyrazole ring act as excellent sigma-donors, and the substituents on the pyrazole ring and the acetate group can be modified to fine-tune the steric and electronic environment around the metal center, thereby influencing the catalytic activity and selectivity.

Research has demonstrated that pyrazole-containing ligands can form catalytically active complexes with numerous transition metals, including titanium, ruthenium, iridium, and copper. These complexes have been investigated for their efficacy in a range of organic transformations, from polymerization to hydrogenation and oxidation reactions.

A notable application of pyrazole ligands is in enhancing the catalytic activity for polymerization reactions. For instance, the use of simple pyrazole ligands in conjunction with titanium(IV) isopropoxide has been shown to significantly accelerate the ring-opening polymerization of L-lactide to produce polylactide (PLA), a biodegradable polymer. Studies revealed that the addition of a pyrazole ligand to the titanium catalyst resulted in a marked increase in reaction conversion rates compared to using the titanium precursor alone. This enhancement is attributed to a cooperative effect between the pyrazole ligand and the metal center. nih.gov

Table 1: Effect of Pyrazole Ligands on Titanium-Catalyzed L-lactide Polymerization

| Catalyst System | Polymerization Temperature (°C) | Time (h) | Conversion (%) |

|---|---|---|---|

| Ti(OiPr)4 only | 60 | 2 | 31 |

| Ti(OiPr)4 + furPz | 60 | 2 | 92 |

| Ti(OiPr)4 only | Room Temp. | 24 | 14 |

| Ti(OiPr)4 + furPz | Room Temp. | 24 | 55 |

Data sourced from a study on the cooperative effect of pyrazole ligands in Ti-catalyzed polymerization. nih.gov The table demonstrates the significant increase in catalytic activity with the addition of a pyrazole ligand (furPz).

Furthermore, sophisticated pincer-type ligands incorporating pyrazole units have been developed for hydrogenation and dehydrogenation catalysis. nih.gov These ligands rigorously position the protic pyrazole groups, enabling metal-ligand cooperation. Ruthenium(II) complexes bearing pincer-type pyrazole ligands have been shown to catalyze the transfer hydrogenation and direct hydrogenation of ketones like acetophenone. nih.gov Iridium(III) complexes with 2-(1H-pyrazol-3-yl)pyridine ligands have been found to promote hydrogen evolution from formic acid. nih.gov In these systems, the pyrazole NH group is believed to play a crucial role, either by facilitating proton transfer steps or by modifying the electronic properties of the metal center through deprotonation. nih.gov

Table 2: Examples of Catalytic Reactions with Pincer-Type Pyrazole Complexes

| Metal Center | Ligand Type | Catalytic Reaction | Substrate |

|---|---|---|---|